molecular formula C8H10ClN3O2 B11889468 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine

6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine

Cat. No.: B11889468
M. Wt: 215.64 g/mol
InChI Key: ONEZBVFKVMVVTE-UHFFFAOYSA-N
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Description

6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, three methyl groups, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-4-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Methylation: The nitro compound is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the N,N-dimethyl groups.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 6-chloro-N,N,4-trimethyl-3-aminopyridin-2-amine.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar structure but different position of the chlorine atom.

    6-Chloro-3-nitropyridin-2-amine: Lacks the N,N-dimethyl groups.

    6-Chloro-N,N,4-trimethyl-3-aminopyridin-2-amine: Reduced form with an amino group instead of a nitro group.

Uniqueness

6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloro-N,N,4-trimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C8H10ClN3O2/c1-5-4-6(9)10-8(11(2)3)7(5)12(13)14/h4H,1-3H3

InChI Key

ONEZBVFKVMVVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N(C)C)Cl

Origin of Product

United States

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